molecular formula C10H5ClN2O3S B135115 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- CAS No. 138863-74-8

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

Cat. No. B135115
M. Wt: 268.68 g/mol
InChI Key: DZQQBMOSBPOYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- is a chemical compound that serves as an intermediate in the synthesis of various naphthalene derivatives. These derivatives are of significant interest due to their potential applications in different fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of naphthalene derivatives can be achieved through cascade reactions involving sulfoxonium ylides and α-diazocarbonyl compounds. This process leads to the formation of highly functionalized naphthalenones, which contain a β-ketosulfoxonium ylide moiety. These naphthalenones are versatile intermediates that can be further transformed into a variety of functionalized naphthalene derivatives, such as substituted 1-naphthol, 2-hydroxynaphthalen-1(2H)-one, naphthalen-1,2-dione, and 2-(methylsulfinyl)naphthalen-1-ol .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can exhibit tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms. In the case of 2-(phenyldiazenyl)naphthalen-1-ols, NMR spectroscopy has been used to study this phenomenon. The influence of different substituents on the azo-hydrazo tautomerism has been analyzed, revealing that the presence of electron-accepting or electron-donating groups can significantly affect the tautomeric equilibrium .

Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives are diverse and can be influenced by the substituents present on the naphthalene ring. For instance, the coupling of benzenediazonium chloride with 4-substituted naphthalene-1-ols leads to products that predominantly exist in hydrazone forms. The content of hydrazone in these compounds is affected by the type of substituents, with some combinations resulting in higher hydrazone content than others .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives, such as 1,6-naphthyridin-2(1H)-ones, are determined by the diversity of substituents present at various positions on the naphthalene ring. These properties are crucial for the biomedical applications of such compounds. The synthetic methods used for their preparation, whether starting from a preformed pyridine or pyridone ring, also play a role in defining these properties. The vast number of compounds within this subfamily, as well as their documented biomedical applications, underscore the importance of understanding their physical and chemical characteristics .

Safety And Hazards

Contact with “1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-” may irritate skin, eyes, and mucous membranes . It may be toxic if ingested .

properties

IUPAC Name

5-chlorosulfonyl-2-diazonionaphthalen-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQQBMOSBPOYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-diazo-1-naphthol-5-sulfonyl chloride appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name 2-DIAZO-1-NAPHTHOL-5-SULFONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3084
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

CAS RN

3770-97-6
Record name 2-DIAZO-1-NAPHTHOL-5-SULFONYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3084
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Naphthoquinonediazide-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3770-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Diazo-1-naphthol-5-sulfonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003770976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-diazo-5,6-dihydro-5-oxonaphthalene-2-sulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-
Reactant of Route 2
Reactant of Route 2
1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-
Reactant of Route 3
1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-
Reactant of Route 4
Reactant of Route 4
1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-
Reactant of Route 5
1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-
Reactant of Route 6
1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.